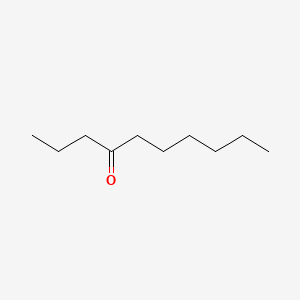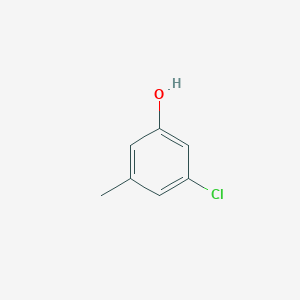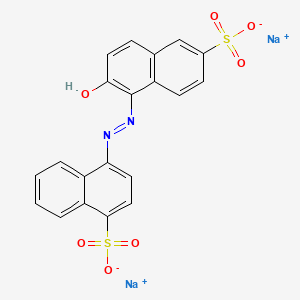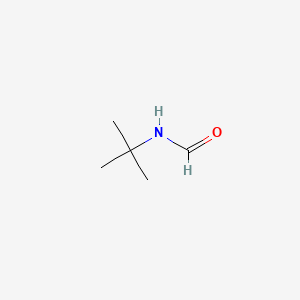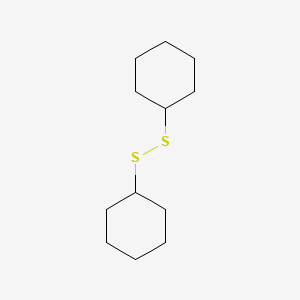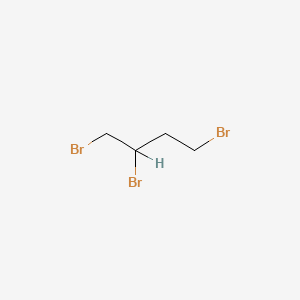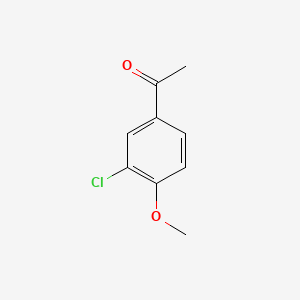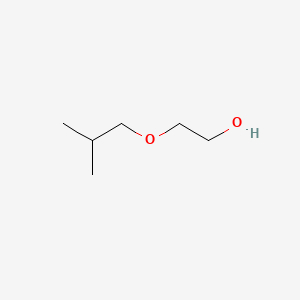
3,6-Nonadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Nonadien-1-ol, also known as (E,Z)-3,6-Nonadien-1-ol, is a chemical compound with the molecular formula C9H16O . It has a molecular weight of 140.2227 . This compound is also available as a 2d Mol file or as a computed 3d SD file .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6+ . The IUPAC Standard InChIKey is PICGPEBVZGCYBV-FZWLCVONSA-N .
Physical And Chemical Properties Analysis
This compound has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da . More specific physical and chemical properties are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
3,6-Nonadien-1-ol ist eine Verbindung mit potenziellen Anwendungen in der pharmazeutischen Forschung. Allerdings sind spezifische Anwendungen in diesem Bereich, Stand meines Wissens von 2021, nicht gut dokumentiert. Weitere Forschung und Erkundung sind erforderlich, um sein Potenzial in pharmazeutischen Anwendungen vollständig zu verstehen .
Lebensmittelindustrie
In der Lebensmittelindustrie ist this compound als Aromastoff anerkannt. Es wird verwendet, um Lebensmittelprodukten einen einzigartigen grünen Geschmack zu verleihen. Es wurde vom Gemeinsamen FAO/WHO-Sachverständigenausschuss für Lebensmittelzusatzstoffe (JECFA) bewertet und wird als unbedenklich eingestuft .
Kosmetikindustrie
This compound wird in der Kosmetikindustrie aufgrund seiner einzigartigen grün-pflanzlichen-Gurken-Melonen-Eigenschaften verwendet. Es wird als Spezialaromastoff in verschiedenen Kosmetikprodukten verwendet. Seine organoleptischen Eigenschaften lassen sich in keinem anderen Material, außer ihren verwandten Aldehyden, finden .
Chemische Forschung
This compound ist eine Verbindung, die in der chemischen Forschung aufgrund ihrer einzigartigen Struktur und Eigenschaften von Interesse ist. Es wird häufig in Studien zu Aromastoffen verwendet, und seine Struktur dient als Grundlage für die Entwicklung neuer Verbindungen .
Umweltwissenschaften
Obwohl spezifische Anwendungen von this compound in der Umweltwissenschaft, Stand meines Wissens von 2021, nicht gut dokumentiert sind, könnten seine chemischen Eigenschaften es zu einem interessanten Thema in Umweltstudien machen .
Materialwissenschaft
In der Materialwissenschaft könnte this compound aufgrund seiner einzigartigen chemischen Struktur und Eigenschaften potenziell bei der Entwicklung neuer Materialien verwendet werden. Allerdings sind spezifische Anwendungen in diesem Bereich, Stand meines Wissens von 2021, nicht gut dokumentiert .
Biochemie
This compound könnte aufgrund seiner einzigartigen Struktur und Eigenschaften für die biochemische Forschung von Interesse sein. Allerdings sind spezifische Anwendungen in diesem Bereich, Stand meines Wissens von 2021, nicht gut dokumentiert .
Landwirtschaft
This compound ist vom Gemeinsamen FAO/WHO-Sachverständigenausschuss für Lebensmittelzusatzstoffe (JECFA) als Aromastoff anerkannt, was auf seine potenzielle Verwendung in der Landwirtschaft, insbesondere bei der Entwicklung von Lebensmittelprodukten, hinweist .
Safety and Hazards
According to the safety data sheet, 3,6-Nonadien-1-ol can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
3,6-Nonadien-1-ol is primarily used as a flavor and fragrance agent . It is known for its green type odor and flavor . .
Mode of Action
The mode of action of this compound is largely related to its role as a flavor and fragrance agent. It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green type odor . Similarly, in the context of flavor, it likely interacts with taste receptors on the tongue.
Biochemical Pathways
It has been found to be a principle aroma compound in certain cultivars . This suggests that it may play a role in the biochemical pathways related to aroma production in these plants.
Pharmacokinetics
It has been analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may be possible to study its pharmacokinetics using similar techniques.
Result of Action
The primary result of the action of this compound is the perception of a green type odor and flavor . This is due to its interaction with olfactory and taste receptors, as mentioned above.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy as a flavor and fragrance agent can be influenced by factors such as pH and the presence of other compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-Nonadien-1-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,5-Hexadiene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: 1,5-Hexadiene is reacted with sodium borohydride in methanol to form 3,6-Nonadien-1-ol.", "Step 2: The reaction mixture is then treated with hydrochloric acid to protonate the alcohol group.", "Step 3: The resulting mixture is then neutralized with sodium hydroxide to form the sodium salt of the alcohol.", "Step 4: The sodium salt is then acidified with sulfuric acid to regenerate the alcohol.", "Step 5: The product is then purified by distillation or chromatography to obtain pure 3,6-Nonadien-1-ol." ] } | |
CAS-Nummer |
76649-25-7 |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(3E,6Z)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |
InChI-Schlüssel |
PICGPEBVZGCYBV-WWVFNRLHSA-N |
Isomerische SMILES |
CC/C=C\C/C=C/CCO |
SMILES |
CCC=CCC=CCCO |
Kanonische SMILES |
CCC=CCC=CCCO |
Siedepunkt |
73.00 °C. @ 15.00 mm Hg |
Dichte |
0.863-0.871 |
Andere CAS-Nummern |
76649-25-7 |
Physikalische Beschreibung |
Colourless liquid; strong, fatty, green cucumber aroma |
Löslichkeit |
very slightly slightly soluble in water; soluble in fats soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



